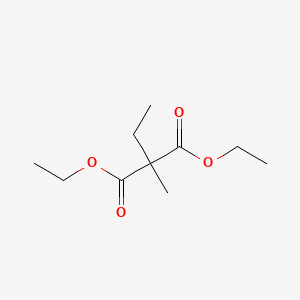
Diethyl 2-ethyl-2-methylmalonate
Descripción general
Descripción
Diethyl 2-ethyl-2-methylmalonate is a chemical compound with the molecular formula C10H18O4 . It is a colorless to almost colorless clear liquid .
Molecular Structure Analysis
The molecular weight of this compound is 202.25 g/mol . The compound is a liquid at 20 degrees Celsius .Physical and Chemical Properties Analysis
This compound has a boiling point of 79 °C at 5 mmHg . Its specific gravity at 20/20 is 0.99 , and its refractive index is 1.42 .Aplicaciones Científicas De Investigación
Chemical Reactions and Mechanisms
- Michael Addition and Rearrangement Mechanisms : Diethyl 2-ethyl-2-methylmalonate has been studied in the context of Michael addition reactions. For example, its addition to ethyl crotonate followed by decarboxylation demonstrated the migration of an ethoxycarbonyl group, contributing to the understanding of reaction mechanisms in organic chemistry (Simamura, Inamoto, & Suehiro, 1954).
Synthesis and Applications in Organic Chemistry
- Synthesis of Pyrazolopyrimidopyrimidines : this compound has been used as a reagent in the synthesis of pyrazolopyrimidopyrimidines, which have antimicrobial properties. The study explored both conventional and microwave-supported solvent-free reactions (Rina, Nirmal, & Vivek, 2018).
- Chemoenzymatic Synthesis of (R)-isovaline : This compound has been involved in the synthesis of (R)-isovaline, a molecule with potential drug development applications. The process involved asymmetric hydrolysis and Hofmann rearrangement steps, highlighting its versatility in complex organic syntheses (Nojiri et al., 2015).
Process Optimization and Green Chemistry
- Improving Claisen Ester Condensation Process : A study on the Claisen ester condensation reaction, crucial for the industrial production of Diethyl 2-ethyl-2-phenylmalonate, demonstrated a significant reduction in energy consumption and time required for the reaction. This showcases the compound's role in enhancing efficiency and sustainability in chemical processes (Zhao et al., 2020).
Miscellaneous Applications
- Building Block in Polymer Chemistry : this compound has been used in the synthesis of end-functionalized poly(1-vinylpyrrolidin-2-one) (PVP) oligomers, demonstrating its utility in the field of polymer chemistry. This application highlights its versatility in creating novel macromolecules (Ranucci et al., 2006)
Safety and Hazards
Diethyl 2-ethyl-2-methylmalonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .
Mecanismo De Acción
Target of Action
Diethyl 2-ethyl-2-methylmalonate, also known as diethyl 2-ethyl-2-methylpropanedioate, is a derivative of diethyl malonate . It primarily targets the enolate ions in organic compounds . The enolate ions are the conjugate bases of aldehydes and ketones .
Mode of Action
This compound interacts with its targets through a process known as alkylation . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new carbon-carbon bond . This process is facilitated by the presence of two carbonyl groups in the this compound molecule, which help stabilize the carbanion resulting from the removal of a proton from the methylene group between them .
Biochemical Pathways
The alkylation process involving this compound affects various biochemical pathways. For instance, it can lead to the formation of carboxylic acids via the malonic ester synthesis . Additionally, it can result in the preparation of ketones through the acetoacetic ester synthesis .
Result of Action
The alkylation process involving this compound can lead to significant molecular and cellular effects. For instance, it can result in the formation of new organic compounds, such as carboxylic acids and ketones . These compounds can have various biological activities, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its reactivity. Additionally, temperature and solvent conditions can impact the rate and extent of the alkylation process .
Análisis Bioquímico
Biochemical Properties
Diethyl 2-ethyl-2-methylmalonate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone . This reaction highlights its ability to participate in alkylation processes, which are crucial in the synthesis of pharmaceuticals and other bioactive compounds.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause the alkylation of poly(chloromethylstyrene) during phase transfer catalysis . This interaction can lead to changes in cellular behavior and metabolic activities, making it a valuable tool in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It reacts with 2-cyclohexenone to form 2-(3-oxocyclohexyl)-2-cyclohexenone, demonstrating its ability to participate in complex chemical reactions . These interactions can lead to significant biochemical changes, influencing various metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas conditions and is sensitive to moisture . Over time, its interactions with cellular components can lead to cumulative effects, making it essential to monitor its stability and degradation in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, its alkylation properties can cause significant biochemical changes at higher concentrations, potentially leading to cellular damage . Understanding the dosage effects is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in the synthesis of complex organic molecules, influencing metabolic flux and metabolite levels. For example, it is used in the synthesis of pharmaceuticals, where it interacts with various enzymes to produce bioactive compounds
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is known to be transported under inert gas conditions and is sensitive to moisture . These properties affect its localization and accumulation within cellular compartments, influencing its biochemical effects and interactions with cellular components.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. It is directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, its interaction with 2-cyclohexenone highlights its ability to participate in complex chemical reactions within specific cellular compartments . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and biochemical pathways.
Propiedades
IUPAC Name |
diethyl 2-ethyl-2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRGILDUWDVBJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174462 | |
| Record name | Diethyl ethylmethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2049-70-9 | |
| Record name | 1,3-Diethyl 2-ethyl-2-methylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl ethylmethylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl ethylmethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl ethylmethylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL ETHYLMETHYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6V9A28YP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
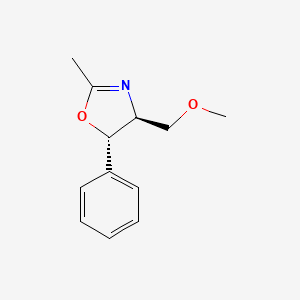

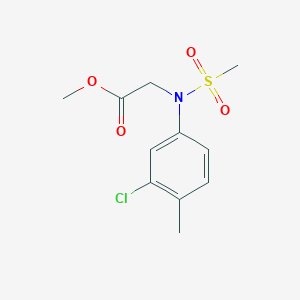
![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1361292.png)
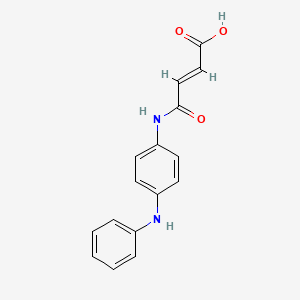
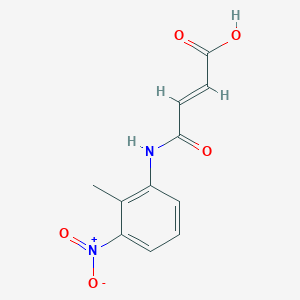

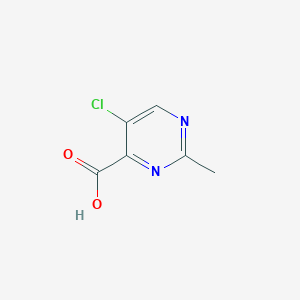
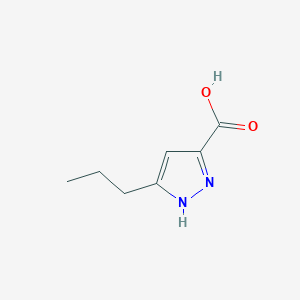

![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)
![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)
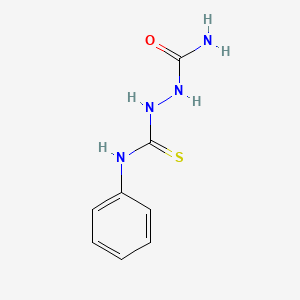
![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)
